molecular formula C24H16ClFN4O2 B2962343 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 1029727-71-6

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one

Cat. No.: B2962343
CAS No.: 1029727-71-6
M. Wt: 446.87
InChI Key: IBBVSHKYMRBGDC-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one is a potent, selective, and ATP-competitive inhibitor of Focal Adhesion Kinase (FAK, PTK2) [Source] . FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating cell adhesion, migration, proliferation, and survival. Its overexpression and activation are frequently associated with tumor metastasis and poor prognosis in various cancers. This compound exhibits high potency, with IC50 values reported in the low nanomolar range, and demonstrates selectivity for FAK over other kinases [Source] . As a research tool, it is invaluable for investigating the mechanisms of cancer cell invasion and metastasis, studying the tumor microenvironment, and exploring pathways of chemotherapy resistance. Its application extends to preclinical studies where it is used to validate FAK as a therapeutic target and to assess the efficacy of FAK inhibition in in vitro and in vivo models. This product is intended for research purposes by qualified laboratory personnel only. All safety data sheets and handling procedures must be consulted prior to use.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClFN4O2/c1-14-2-11-19-21(31)20(24-28-22(29-32-24)16-5-7-17(25)8-6-16)13-30(23(19)27-14)12-15-3-9-18(26)10-4-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBVSHKYMRBGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

    Coupling with Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Naphthyridine Core: The naphthyridine core is formed through cyclization reactions, which may involve the use of strong acids or bases to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety demonstrate promising antimicrobial properties. For instance, derivatives similar to the compound have shown moderate to good activity against various pathogens such as Staphylococcus aureus and Enterococcus faecalis . The presence of the 1,2,4-oxadiazole ring is crucial for enhancing the biological activity of these compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthyridine derivatives. Compounds with structural similarities to 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one have been evaluated for their ability to inhibit cancer cell proliferation. For example, thiazolidinone derivatives have shown significant activity against various cancer cell lines . The mechanism of action is often linked to the inhibition of specific kinases involved in tumor growth.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives indicated that those with a chlorophenyl substituent exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The compound was tested against Bacillus cereus and showed a notable reduction in bacterial viability .

Case Study 2: Anticancer Activity

In another investigation focusing on naphthyridine derivatives, compounds structurally related to this compound were assessed for their cytotoxic effects on lung carcinoma cell lines. Results demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Structural Features of Analogs

The following table summarizes structural analogs identified in the literature, highlighting differences in substituents and core frameworks:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound 1,8-Naphthyridin-4-one 1-[(4-Fluorophenyl)methyl], 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl], 7-methyl ~450 (estimated) Combines fluorinated benzyl and chlorinated oxadiazole; optimized for lipophilicity and stability
2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide 1,8-Naphthyridin-4-one N-[(4-Methylphenyl)methyl]acetamide Not reported 4-Methylbenzyl group may reduce metabolic clearance compared to fluorinated analogs
2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one 2,3-Dihydropyridazin-3-one 2-[3-(4-Chlorophenyl)-oxadiazolyl]ethyl, 6-(4-fluorophenyl) Not reported Dihydropyridazinone core offers conformational flexibility; distinct from naphthyridinone
2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-propylacetamide 1,8-Naphthyridin-4-one N-Propylacetamide 437.9 Propyl chain may enhance solubility but reduce target affinity vs. aromatic substituents

Comparative Analysis

  • Core Heterocycles: The target compound and analogs in and share the 1,8-naphthyridin-4-one core, which is rigid and planar, favoring interactions with flat binding pockets. The 1,2,4-oxadiazole ring, present in all compounds, contributes to metabolic stability and π-stacking capabilities .
  • Substituent Effects: Fluorine vs. Methyl Groups: The 4-fluorobenzyl group in the target compound likely increases lipophilicity (logP) compared to the 4-methylbenzyl group in , which may enhance membrane permeability but reduce aqueous solubility. However, the propyl chain could improve solubility in polar solvents.
  • Analogs like (437.9 g/mol) may have marginally better pharmacokinetic profiles.

Research Findings and Implications

  • Structural Characterization : Programs like SHELX (e.g., SHELXL, SHELXD) are widely used for crystallographic refinement of such compounds, enabling precise determination of bond lengths and angles critical for structure-activity relationships .
  • The dihydropyridazinone core in is prevalent in PDE4 inhibitors, indicating divergent applications compared to naphthyridinone-based analogs .

Biological Activity

The compound 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one is a member of the naphthyridine class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and antiviral properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3}, with a molecular weight of approximately 426.9 g/mol. It features a complex structure that includes an oxadiazole moiety, which is often associated with various pharmacological activities.

Antimicrobial Activity

Research has indicated that derivatives containing the 1,2,4-oxadiazole nucleus exhibit significant antimicrobial properties. A study highlighted that compounds similar to the one demonstrated moderate activity against various bacterial strains, including Staphylococcus aureus and Enterobacter aerogenes . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Microorganism Activity
Staphylococcus aureusModerate
Enterobacter aerogenesModerate
Bacillus cereusModerate

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. A notable investigation reported that several naphthyridine derivatives exhibited cytotoxic effects against cancer cell lines. The compound's ability to inhibit cell proliferation was evaluated using standard assays such as MTT and SRB assays . The findings suggested that the compound could induce apoptosis in cancer cells through a caspase-dependent pathway.

Case Study: Cytotoxicity Evaluation

In a study aimed at assessing the cytotoxic effects of similar naphthyridine derivatives, the following results were observed:

Compound IC50 (µM)
Compound A18.17
Compound B30.14
Compound C27.54

These results indicate that the compound's structure significantly influences its anticancer activity, highlighting the importance of substituents on the naphthyridine core .

Antiviral Activity

The antiviral properties of compounds containing both naphthyridine and oxadiazole structures have also been documented. Research focusing on dengue virus protease inhibition showed that certain derivatives could inhibit viral replication effectively . The mechanism likely involves interference with viral protein processing.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the core structure can enhance potency and selectivity against target pathogens. For instance, variations in halogen substitutions on the phenyl rings have been shown to affect both antimicrobial and anticancer activities significantly .

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